molecular formula C11H16ClNO3 B13739717 Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride CAS No. 2906-76-5

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride

Cat. No.: B13739717
CAS No.: 2906-76-5
M. Wt: 245.70 g/mol
InChI Key: UCLFHWIIAXFYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride is a synthetic ethylamine derivative featuring a 1,4-benzodioxan moiety substituted at the 6-position with an ethoxy group, an N-methyl group on the ethylamine backbone, and a hydrochloride salt.

Properties

CAS No.

2906-76-5

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)ethyl-methylazanium;chloride

InChI

InChI=1S/C11H15NO3.ClH/c1-12-4-5-13-9-2-3-10-11(8-9)15-7-6-14-10;/h2-3,8,12H,4-7H2,1H3;1H

InChI Key

UCLFHWIIAXFYPZ-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CCOC1=CC2=C(C=C1)OCCO2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride generally involves a multi-step synthetic process focusing on the etherification of the benzodioxan ring and subsequent N-methylation of the ethylamine moiety.

Step 1: Etherification

  • Starting material: 1,4-benzodioxane-6-ol (hydroxy-substituted benzodioxane)
  • Reactant: Halogenated ethylamine precursor, such as 2-chloroethylamine
  • Conditions: Basic medium using potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solvent
  • Reaction: The phenolic hydroxyl group undergoes nucleophilic substitution with the halogenated ethylamine to form the benzodioxan-6-yloxy ethylamine intermediate

Step 2: N-Methylation

  • Reactant: Methyl iodide (CH3I)
  • Base: Sodium hydride (NaH) or similar strong base
  • Conditions: Controlled temperature to avoid side reactions
  • Reaction: The ethylamine nitrogen is methylated to yield the N-methyl substituted amine
  • Purification: Recrystallization or column chromatography to isolate the hydrochloride salt form

This synthetic approach is supported by analytical monitoring using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure reaction completion and purity.

Industrial Production Methods

Industrial-scale synthesis adapts the laboratory procedure with optimization for yield, purity, and scalability:

  • Use of continuous flow reactors to enhance reaction control and throughput
  • Automated systems for reagent addition and temperature regulation
  • Optimization of solvent recycling and waste minimization
  • Purification through crystallization techniques to obtain high-purity hydrochloride salt

These methods are designed to maintain product consistency and meet regulatory standards for research and pharmaceutical applications.

Chemical Reactions and Mechanistic Insights

Reaction Type Reagents/Conditions Outcome/Products
Etherification 1,4-benzodioxane-6-ol, 2-chloroethylamine, K₂CO₃, DMF Formation of benzodioxan-6-yloxy ethylamine intermediate
N-Methylation Methyl iodide, NaH N-methyl ethylamine derivative
Oxidation Potassium permanganate, hydrogen peroxide Oxides of benzodioxan moiety
Reduction Sodium borohydride, lithium aluminum hydride Amine derivatives
Substitution Alkyl/aryl halides, sodium hydroxide Functionalized benzodioxane derivatives

The compound’s synthesis often employs reductive amination strategies, as reported in related secondary amine syntheses, where aldehydes or ketones react with amines in the presence of reducing agents like sodium triacetoxyborohydride to form secondary amines efficiently.

Detailed Research Findings and Analytical Techniques

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR confirms the presence of the N-methyl group (~2.8–3.1 ppm) and aromatic protons of the benzodioxan ring (~6.5–7.0 ppm).
    • ^13C NMR identifies the ether linkage carbon at ~70 ppm.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy :

    • Characteristic absorption peak near 255 nm indicating intact benzodioxan chromophore.
  • Elemental Analysis :

    • Confirms the molecular formula by matching carbon, hydrogen, nitrogen, and chlorine content.
  • Chromatographic Techniques :

    • TLC for reaction monitoring using silica gel plates and ethyl acetate/hexane solvent systems.
    • HPLC with C18 columns and detection at 255 nm for purity assessment.

Comparative Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Key Notes
1 Etherification 1,4-benzodioxane-6-ol, 2-chloroethylamine, K₂CO₃, DMF Formation of ether linkage
2 N-Methylation Methyl iodide, NaH Introduction of N-methyl group
3 Purification Recrystallization or chromatography Isolation of hydrochloride salt
4 Optional Reductive Amination Aldehyde/ketone, amine, NaBH(OAc)3 in DCE or NaBH4 in MeOH Alternative method for secondary amine formation

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can produce various alkyl or aryl derivatives.

Scientific Research Applications

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

  • 6-Oxy substitution : Enhances solubility and influences receptor binding selectivity.
  • N-methyl ethylamine: Modifies pharmacokinetics (e.g., lipophilicity, metabolic stability) compared to non-methylated analogs.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Molecular Formula Substituents Key Features
Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride (Hypothetical) C₁₂H₁₆ClNO₃ 1,4-Benzodioxan-6-yloxy, N-methyl Potential CNS activity; hydrochloride salt enhances solubility
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride (22310-84-5) C₁₀H₁₄ClNO₂ 1,4-Benzodioxan, unsubstituted amine Simpler structure; lacks N-methyl group
Betahistine Hydrochloride (5579-84-0) C₈H₁₂N₂·2HCl Pyridine ring, N-methyl ethylamine Histamine H₃ receptor antagonist; treats vertigo
Dopamine HCl (62-31-7) C₈H₁₂ClNO₂ 3,4-Dihydroxyphenyl, primary amine Neurotransmitter; adrenergic/dopaminergic agonist
N-Methylethylamine hydrochloride (624-60-2) C₃H₁₀ClN Simple N-methyl ethylamine Minimal aromaticity; used in synthesis

Pharmacological and Functional Differences

Receptor Binding and Selectivity

  • Target Compound : The benzodioxan moiety may confer affinity for 5-HT (serotonin) or α-adrenergic receptors, as seen in structurally related vasodilators.
  • Dopamine HCl : Binds to D₁/D₂ dopaminergic receptors and α/β-adrenergic receptors, with clinical use in shock and heart failure.
  • Betahistine HCl : Acts as a histamine H₃ receptor inverse agonist, increasing cochlear blood flow for Ménière’s disease.

Pharmacokinetic Profiles

  • Lipophilicity : The N-methyl group in the target compound likely increases membrane permeability compared to dopamine (logP ~ -1.7).
  • Metabolism : Benzodioxan rings are susceptible to oxidative metabolism, whereas betahistine undergoes rapid hepatic clearance.

Table 2: Toxicity Data of Selected Compounds

Compound Name Acute Toxicity (LD₅₀, Rodent) Notable Adverse Effects
Target Compound Not available Hypothetical: CNS excitation (based on structural analogs)
Dopamine HCl 59 mg/kg (mouse, IV) Hypertension, arrhythmias
Betahistine HCl 2.1 g/kg (rat, oral) Mild GI disturbances
Cyclohexenyl Derivative 25 mg/kg (monkey, IV) Seizures, mortality at high doses

Biological Activity

Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride is a chemical compound with the molecular formula C12H18ClNO3. This compound is notable for its unique structure, which includes an ethylamine moiety linked to a benzodioxan derivative. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various biological studies and potential therapeutic applications.

Structural Characteristics

The compound's structure plays a significant role in its biological activity. The presence of the benzodioxan ring contributes to its pharmacological properties, potentially allowing it to interact with various biological targets, including neurotransmitter receptors and enzymes.

Property Details
Molecular FormulaC12H18ClNO3
Molecular Weight259.73 g/mol
Chemical StructureContains an ethylamine and benzodioxan moiety

Ethylamine derivatives often exhibit biological activity through mechanisms such as:

  • Enzyme Inhibition : Compounds similar to ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : This compound may interact with neurotransmitter systems, particularly those related to anxiety and depression. Studies suggest that it could act as a modulator of serotonin or norepinephrine receptors.

Pharmacological Studies

Research has indicated that this compound may have significant pharmacological effects. Here are some key findings:

  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective properties, suggesting that this compound may also confer protection against neurodegenerative conditions.
  • Antidepressant Activity : Investigations into its interaction with serotonin receptors have indicated potential antidepressant-like effects in animal models.
  • Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on related benzodioxan derivatives highlighted their ability to modulate adrenergic receptors, which are crucial in cardiovascular and central nervous system functions .
  • Research focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications on the benzodioxan ring significantly impact their binding affinity to target proteins involved in apoptosis and cancer progression .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds provides insights into the unique features of this compound:

Compound Name Molecular Formula Unique Features
Ethylamine, 2-(1,4-benzodioxan-5-yloxy)-N,N-dimethyl-, HClC12H18ClNO3Different substitution on the benzodioxan ring
N-Methyl-N-(2-hydroxyethyl)benzodioxanC11H15NO3Contains a hydroxyl group; investigated for neuroprotection
N-(2-Methoxyphenyl)benzodioxanC13H15NO3Features a methoxy group; studied for anti-inflammatory properties

Q & A

Q. What are the recommended synthesis protocols for Ethylamine, 2-(1,4-benzodioxan-6-yloxy)-N-methyl-, hydrochloride?

  • Methodological Answer : Synthesis typically involves two key steps:

Etherification : React 1,4-benzodioxan-6-ol with a halogenated ethylamine precursor (e.g., 2-chloroethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to form the benzodioxan-6-yloxy ethylamine intermediate .

N-Methylation : Treat the intermediate with methyl iodide in the presence of a base (e.g., NaH) to introduce the N-methyl group. Purify via recrystallization or column chromatography .
Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, λ = 255 nm) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :
  • Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent degradation. Stability data for similar ethylamine hydrochlorides indicate ≥5-year integrity under these conditions .
  • Pre-weigh aliquots to avoid repeated freeze-thaw cycles, which may induce hydrolysis or oxidation .

Q. What analytical techniques are critical for confirming structural identity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H NMR (DMSO-d₆) to verify the N-methyl group (δ ~2.8–3.1 ppm) and benzodioxan protons (δ ~6.5–7.0 ppm). ¹³C NMR confirms the ether linkage (C-O at ~70 ppm) .
  • UV-Vis Spectroscopy : A λmax near 255 nm (similar to benzodioxan derivatives) confirms chromophore integrity .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., CₙHₘClNOₓ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity Verification : Conflicting bioactivity may arise from impurities. Re-evaluate compound purity using HPLC-MS (≥98% purity threshold) and compare with literature sources .
  • Stereochemical Analysis : Assess if stereoisomers (e.g., from incomplete chiral resolution) contribute to variability. Use chiral columns (e.g., Chiralpak® IA) or X-ray crystallography to confirm configuration .
  • Assay Optimization : Standardize in vitro assays (e.g., receptor binding) by controlling pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

Q. What strategies improve yield during the N-methylation step of synthesis?

  • Methodological Answer :
  • Reagent Selection : Replace methyl iodide with dimethyl sulfate in polar aprotic solvents (e.g., acetonitrile) to enhance reactivity .
  • Catalysis : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate methylation under mild conditions .
  • In Situ Monitoring : Use FT-IR to track the disappearance of NH stretches (~3300 cm⁻¹) and optimize reaction time .

Q. How does the benzodioxan substituent influence the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Electron-Donating Effects : The benzodioxan’s oxygen atoms increase electron density on the ethylamine chain, enhancing nucleophilicity. Compare reactivity with non-substituted analogs via SN2 reactions (e.g., with benzyl chloride) .
  • Steric Hindrance : The rigid benzodioxan ring may limit accessibility to bulky electrophiles. Conduct kinetic studies using varying electrophile sizes (e.g., methyl vs. tert-butyl halides) to quantify steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.